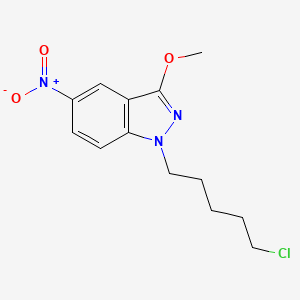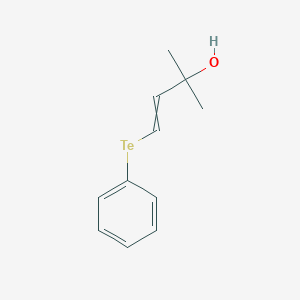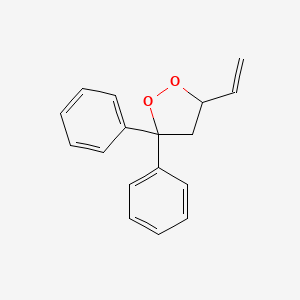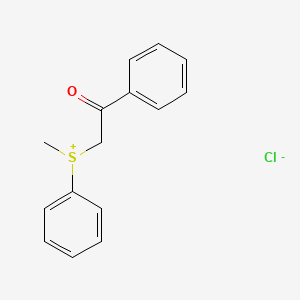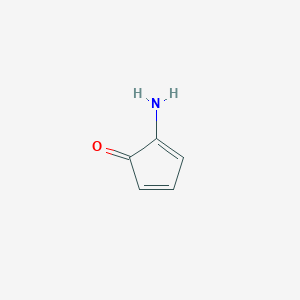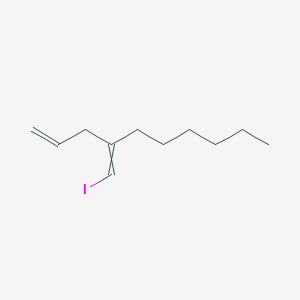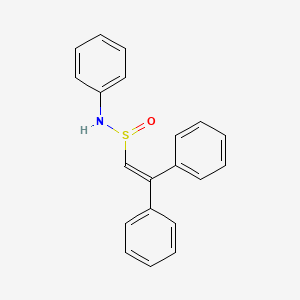
Ethenesulfinamide, N,2,2-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenesulfinamide, N,2,2-triphenyl- is an organic compound that belongs to the class of sulfinamides It is characterized by the presence of a sulfinamide group (R-S(=O)-NR2) attached to an ethene backbone and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenesulfinamide, N,2,2-triphenyl- typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of a sulfonyl chloride with triphenylamine under basic conditions to form the desired sulfinamide. The reaction is usually carried out in the presence of a base such as pyridine to absorb the hydrochloric acid generated during the process .
Industrial Production Methods
Industrial production of Ethenesulfinamide, N,2,2-triphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenesulfinamide, N,2,2-triphenyl- undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to sulfides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Ethenesulfinamide, N,2,2-triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethenesulfinamide, N,2,2-triphenyl- involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and interact with nucleophilic sites on biomolecules, influencing their activity. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylamine: Shares the triphenyl structure but lacks the sulfinamide group.
Sulfonamides: Contain the sulfonamide group but differ in their overall structure and properties.
Uniqueness
Ethenesulfinamide, N,2,2-triphenyl- is unique due to the combination of the sulfinamide group with the triphenyl structure.
Conclusion
Ethenesulfinamide, N,2,2-triphenyl- is a versatile compound with significant potential in various fields of science and industry. Its unique structure and chemical properties make it a valuable reagent in organic synthesis, a potential therapeutic agent, and a useful material in industrial applications. Further research into its properties and applications is likely to uncover even more uses for this intriguing compound.
Propriétés
Numéro CAS |
99081-05-7 |
|---|---|
Formule moléculaire |
C20H17NOS |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N,2,2-triphenylethenesulfinamide |
InChI |
InChI=1S/C20H17NOS/c22-23(21-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,21H |
Clé InChI |
JJSKFTMQUJXKJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CS(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
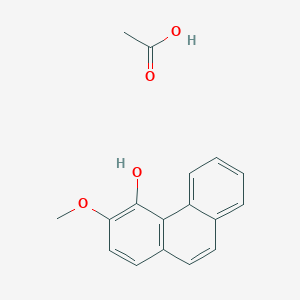
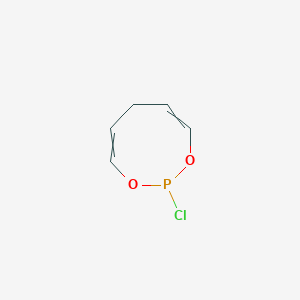
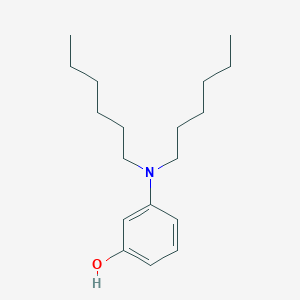
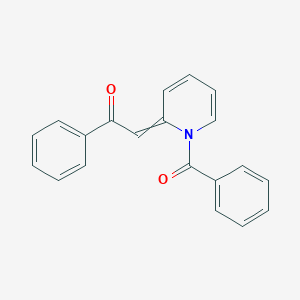
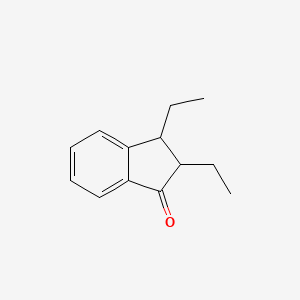
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
